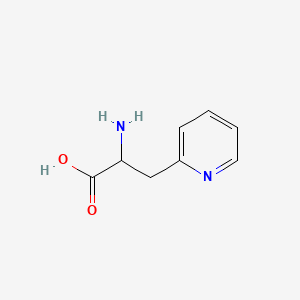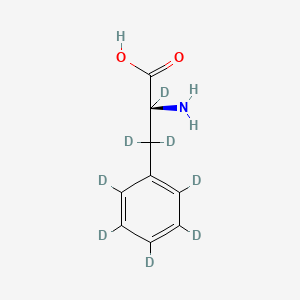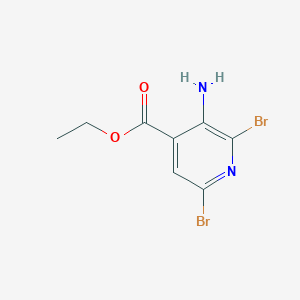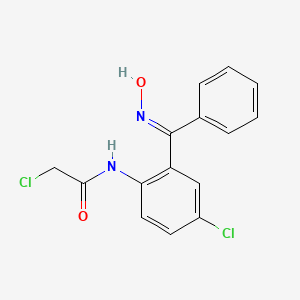![molecular formula C₁₈H₁₃Cl₂N₃O₃ B1145413 4-[(2,4-二氯-5-甲氧基苯基)氨基]-7-羟基-6-甲氧基-3-喹啉甲腈 CAS No. 1460227-29-5](/img/no-structure.png)
4-[(2,4-二氯-5-甲氧基苯基)氨基]-7-羟基-6-甲氧基-3-喹啉甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile, also known as 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile, is a useful research compound. Its molecular formula is C₁₈H₁₃Cl₂N₃O₃ and its molecular weight is 390.22. The purity is usually 95%.
BenchChem offers high-quality 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
防腐应用
喹啉衍生物,包括与 4-[(2,4-二氯-5-甲氧基苯基)氨基]-7-羟基-6-甲氧基-3-喹啉甲腈 在结构上相关的化合物,已显示出作为防腐材料的显着有效性。它们与金属表面形成高度稳定的螯合络合物,提供防腐蚀保护。这种应用在金属部件容易因环境因素而降解的行业中尤为重要 (Verma 等,2020)。
光电材料
与本化合物在结构上相关的官能化喹唑啉和嘧啶已被确定为光电材料开发的有希望的候选者。这些化合物被纳入 π 扩展共轭体系,促进了有机发光二极管 (OLED)、发光元件和光电转换元件的发展。喹啉和嘧啶环的存在增强了这些材料的电致发光特性,使其在制造节能和高性能电子器件中具有价值 (Lipunova 等,2018)。
药用应用
喹啉及其衍生物表现出广泛的生物活性,包括抗疟、抗癌和抗菌作用。例如,与 4-[(2,4-二氯-5-甲氧基苯基)氨基]-7-羟基-6-甲氧基-3-喹啉甲腈 共享结构基序的 8-氨基喹啉抗疟剂是治疗疟疾最有效的药物之一。然而,它们的用途因潜在的毒性作用而复杂化,特别是在葡萄糖-6-磷酸脱氢酶缺乏症患者中。对这些化合物的研究集中在了解它们的代谢和减轻不良反应,强调了喹啉衍生物在药物化学中的重要性 (Strother 等,1981)。
作用机制
Target of Action
The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration.
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, thereby preventing the phosphorylation of proteins that would otherwise signal cell proliferation and survival.
Pharmacokinetics
The compound’s crystalline form is known to be therapeutically effective .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. This makes it a potent antineoplastic agent , useful in treating various cancers, including pancreatic and prostate cancer .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile' involves the reaction of 2,4-dichloro-5-methoxyaniline with 7-hydroxy-6-methoxy-3-quinolinecarbonitrile in the presence of a suitable coupling agent.", "Starting Materials": [ "2,4-dichloro-5-methoxyaniline", "7-hydroxy-6-methoxy-3-quinolinecarbonitrile", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-methoxyaniline in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a few minutes.", "Step 3: Add 7-hydroxy-6-methoxy-3-quinolinecarbonitrile to the reaction mixture and stir for several hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS 编号 |
1460227-29-5 |
分子式 |
C₁₈H₁₃Cl₂N₃O₃ |
分子量 |
390.22 |
同义词 |
Des(4-methyl-1-piperazinyl)propyl Bosutinib |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











